5-Amino-2-bromo-4-nitrophenol

Description

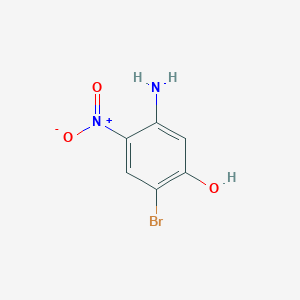

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFUAQAHNPUZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681477 | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-08-7 | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-bromo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its unique trifunctionalized aromatic ring, featuring amino, bromo, and nitro groups, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-bromo-4-nitrophenol, including its synthesis, spectral characteristics, reactivity, and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physical Properties

5-Amino-2-bromo-4-nitrophenol, with the CAS number 855836-08-7, is a solid at room temperature.[1] While detailed experimental data on its physical properties are not extensively published, based on its structure and data from related compounds, it is expected to be a colored solid, likely yellow or brown, characteristic of many nitroaromatic compounds.[2]

Table 1: Chemical and Physical Properties of 5-Amino-2-bromo-4-nitrophenol

| Property | Value | Source(s) |

| CAS Number | 855836-08-7 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Expected to be a colored solid (e.g., yellow, brown) | [2] |

| Melting Point | Not definitively published. Related compounds like 2-amino-4-nitrophenol melt at 140-142 °C.[3] | |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Nitrophenols are generally soluble in such solvents.[2] | |

| Boiling Point | Predicted to be 359.5 ± 42.0 °C | [4] |

| Density | Predicted to be 1.971 ± 0.06 g/cm³ | [4] |

Diagram 1: Chemical Structure of 5-Amino-2-bromo-4-nitrophenol

Caption: Chemical structure of 5-Amino-2-bromo-4-nitrophenol.

Synthesis of 5-Amino-2-bromo-4-nitrophenol

Diagram 2: Proposed Synthesis of 5-Amino-2-bromo-4-nitrophenol

Caption: Proposed synthetic route to 5-Amino-2-bromo-4-nitrophenol.

Proposed Experimental Protocol: Bromination of 2-Amino-4-nitrophenol

This protocol is a general guideline and may require optimization for yield and purity.

Step 1: Dissolution of Starting Material

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (1.0 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath.

Step 2: Bromination

-

Dissolve N-bromosuccinimide (NBS) or bromine (1.0-1.2 equivalents) in the same solvent used for the starting material.

-

Add the brominating agent solution dropwise to the cooled solution of 2-amino-4-nitrophenol over a period of 30-60 minutes, while maintaining the temperature below 10 °C. The amino and hydroxyl groups are ortho-, para-directing, and activating, while the nitro group is meta-directing and deactivating. The position ortho to the amino group and meta to the nitro group is the most likely site for electrophilic substitution.

Step 3: Reaction Monitoring and Work-up

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-water.

-

If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of a suitable solvent (e.g., cold ethanol) to remove impurities.

-

If an oil separates, extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[5]

Spectroscopic Profile

Detailed experimental spectra for 5-Amino-2-bromo-4-nitrophenol are not widely available. However, based on the analysis of its functional groups and data from structurally similar compounds, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and hydroxyl groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Amino (-NH₂) and Hydroxyl (-OH) Protons: The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature. These signals may appear as broad singlets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring.

-

The chemical shifts of the aromatic carbons will be in the typical range of δ 110-160 ppm.

-

The carbon atoms attached to the electronegative oxygen, nitrogen, and bromine atoms will be deshielded and appear at lower field (higher ppm values).

Table 2: Predicted NMR Data for 5-Amino-2-bromo-4-nitrophenol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.5 - 8.0 | s | Aromatic H |

| ¹H | ~ 6.5 - 7.0 | s | Aromatic H |

| ¹H | Broad | s | -NH₂ |

| ¹H | Broad | s | -OH |

| ¹³C | ~ 150 - 160 | s | C-OH |

| ¹³C | ~ 140 - 150 | s | C-NO₂ |

| ¹³C | ~ 130 - 140 | s | C-NH₂ |

| ¹³C | ~ 110 - 120 | s | C-Br |

| ¹³C | ~ 115 - 125 | s | Aromatic C-H |

| ¹³C | ~ 100 - 110 | s | Aromatic C-H |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorptions for 5-Amino-2-bromo-4-nitrophenol

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |

| N-O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1370 (symmetric) |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch | 1200-1300 |

| C-Br stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 233.02 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern. Fragmentation will likely involve the loss of the nitro group (-NO₂), the amino group (-NH₂), and the bromine atom.

Reactivity and Potential Applications

The trifunctionalized nature of 5-Amino-2-bromo-4-nitrophenol makes it a highly versatile intermediate in organic synthesis.

Diagram 3: Reactivity of 5-Amino-2-bromo-4-nitrophenol

Caption: Potential reaction sites on 5-Amino-2-bromo-4-nitrophenol.

-

Amino Group (-NH₂): The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization to form a diazonium salt, which can then be used in Sandmeyer-type reactions.

-

Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide range of substituents at this position.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic substitution. It can also be readily reduced to an amino group, providing another site for functionalization.[8]

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group can be alkylated to form ethers or acylated to form esters.

Given its reactivity, 5-Amino-2-bromo-4-nitrophenol is a promising scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry. The ability to selectively modify each of the three functional groups allows for the generation of diverse chemical libraries for drug discovery programs.[4][9]

Safety and Handling

As with all nitrophenolic compounds, 5-Amino-2-bromo-4-nitrophenol should be handled with care. Safety data sheets for related compounds indicate that it may be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[10][11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and consult the relevant Safety Data Sheet (SDS).

Conclusion

5-Amino-2-bromo-4-nitrophenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctionalized aromatic core provides multiple avenues for chemical modification, enabling the synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound are somewhat limited in the public domain, this guide provides a comprehensive overview of its expected properties, plausible synthetic routes, and potential reactivity based on established chemical principles and data from analogous compounds. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this promising building block.

References

Sources

- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pharmaron.com [pharmaron.com]

- 5. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ekwan.github.io [ekwan.github.io]

- 11. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Amino-2-bromo-4-nitrophenol

Executive Summary: This document provides a comprehensive technical overview of 5-Amino-2-bromo-4-nitrophenol (CAS No. 855836-08-7), a substituted aromatic amine of significant interest in synthetic organic chemistry. As a multifunctional building block, its unique arrangement of amino, bromo, nitro, and hydroxyl groups offers a versatile platform for the synthesis of complex heterocyclic systems and pharmaceutical intermediates. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and critical safety and handling protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable chemical entity.

5-Amino-2-bromo-4-nitrophenol is classified as an organic building block, specifically a substituted benzene compound containing both amine and nitro functionalities.[1] Its structural complexity makes it a valuable intermediate in multi-step organic synthesis.

CAS Number: 855836-08-7[1] Molecular Formula: C₆H₅BrN₂O₃ Molecular Weight: 233.02 g/mol

The arrangement of functional groups on the phenol ring dictates its chemical reactivity. The electron-donating amino and hydroxyl groups activate the ring, while the electron-withdrawing nitro group deactivates it, creating a nuanced reactivity profile for further chemical modifications.

Diagram 1: Chemical Structure of 5-Amino-2-bromo-4-nitrophenol

Caption: 2D structure of 5-Amino-2-bromo-4-nitrophenol.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 855836-08-7 | BLD Pharm[1] |

| Molecular Formula | C₆H₅BrN₂O₃ | ChemicalBook[2] |

| Molecular Weight | 233.02 | ChemicalBook[2] |

| Appearance | Brown Solid (predicted for related structures) | Thermo Fisher Scientific[3] |

| Melting Point | Not available. Related compound 2-Bromo-4-nitrophenol melts at 111-115 °C. | Sigma-Aldrich |

| Boiling Point | 359.5±42.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.971±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Expected to have low solubility in water, but higher solubility in organic solvents like DMSO and methanol, similar to related nitrophenols. |

Proposed Synthesis and Mechanistic Considerations

A plausible approach involves the selective reduction of a dinitro precursor. The synthesis of related compounds, such as 2-amino-4-nitrophenol from 2,4-dinitrophenol, often employs partial reduction using reagents like ammonium chloride and sodium sulfide, which can selectively reduce one nitro group in the presence of another.[4]

Proposed Synthetic Workflow:

The synthesis could logically start from 2-bromo-4,5-dinitrophenol. The key step would be the regioselective reduction of the nitro group at the 5-position, which is sterically less hindered than the nitro group at the 4-position (ortho to the bulky bromine atom).

Diagram 2: Proposed Synthesis Workflow

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol Considerations:

-

Nitration: The nitration of a brominated phenol must be carefully controlled. The hydroxyl group is a strong ortho-, para-director, as is the bromine atom. Introducing nitro groups requires potent nitrating agents like a mixture of nitric and sulfuric acid.[5]

-

Selective Reduction: The partial reduction of a dinitrophenol is a well-established method.[4] The choice of reducing agent is critical for selectivity. Sodium sulfide or sodium bisulfite in a basic or neutral solution can preferentially reduce one nitro group.[6] The reaction must be monitored closely to prevent over-reduction to the diamino compound.

-

Purification: The crude product would likely require purification via recrystallization from a suitable solvent system, such as an ether/hexane mixture, to achieve high purity.[6]

Applications in Research and Drug Development

Substituted nitrophenols are cornerstone intermediates in medicinal chemistry and materials science. The title compound, 5-Amino-2-bromo-4-nitrophenol, serves as a versatile scaffold for building more complex molecules.

-

Pharmaceutical Intermediates: The amino group can be readily diazotized or acylated, while the nitro group can be reduced to an amine, providing two distinct handles for further functionalization. This dual reactivity is highly valuable in constructing heterocyclic ring systems, which form the core of many pharmaceutical agents.[7] For instance, similar aminophenol structures are precursors for quinoxaline 1,4-dioxides, a class of compounds investigated for antibacterial and anticancer properties.[7]

-

Scaffold for Target-Based Drug Design: The thienopyrimidine scaffold, known for its anticancer activity via topoisomerase inhibition, often incorporates substituted amine fragments.[8] A building block like 5-Amino-2-bromo-4-nitrophenol could be used to synthesize novel libraries of thienopyrimidine derivatives for screening against cancer cell lines.[8]

-

Industrial Chemistry: Nitrophenol derivatives are also used in the synthesis of dyes, antioxidants, and other industrial chemicals.[9]

Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for CAS 855836-08-7 is not detailed in the search results, data from structurally related nitroaromatic compounds provide a strong basis for assessing its hazards. Compounds like 2-Amino-4-nitrophenol and other nitrophenols are generally hazardous.[3][10][11]

Hazard Classification (based on related compounds):

-

Acute Toxicity: Toxic or harmful if swallowed.[3][11] Harmful in contact with skin or if inhaled.[11][12]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][11]

-

Environmental Hazard: Toxic to aquatic life, with some analogues being very toxic with long-lasting effects.[3][12]

Table 2: Recommended Safety and Handling Protocols

| Protocol | Recommendation | Rationale and Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye/face protection (safety glasses with side-shields or goggles), and a NIOSH/MSHA approved respirator (e.g., N95 dust mask). | To prevent skin, eye, and respiratory tract contact with the hazardous solid.[10][13] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | To minimize inhalation of dust and in case of accidental exposure.[10][13] |

| Handling | Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3][11] | Prevents ingestion and contamination. May form an explosible dust-air mixture if dispersed.[3] |

| Storage | Store in a tightly closed container in a dry, well-ventilated, and locked-up place. Protect from light. | Prevents degradation and unauthorized access. Some related compounds are light-sensitive.[12] |

| Spill Response | Evacuate personnel. Avoid breathing dust. Sweep up dry material without creating dust and place it in a suitable container for disposal. Do not let the product enter drains. | To contain the spill safely and prevent environmental contamination.[3][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Ensures proper disposal of hazardous chemical waste.[3][11] |

Conclusion

5-Amino-2-bromo-4-nitrophenol is a high-value chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical agents and complex organic molecules. Its synthesis requires careful control of regioselectivity, and its handling demands strict adherence to safety protocols due to the inherent hazards of nitroaromatic compounds. This guide provides the foundational technical knowledge necessary for researchers and scientists to effectively and safely utilize this versatile building block in their work.

References

-

Hartman, W. W., & Silloway, H. L. 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

-

Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. [Link]

-

Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]

-

Borrel, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]

Sources

- 1. 855836-08-7|5-Amino-2-bromo-4-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 2-amino-4-bromo-5-nitrophenol CAS#: 873394-28-6 [m.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. quora.com [quora.com]

- 6. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

5-Amino-2-bromo-4-nitrophenol molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-bromo-4-nitrophenol

For professionals in chemical research and drug development, a comprehensive understanding of a molecule's structure is paramount. It is the foundation upon which its synthesis, reactivity, and potential applications are built. This guide provides a detailed examination of 5-Amino-2-bromo-4-nitrophenol, a substituted aromatic compound with potential as a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and spectroscopy, alongside data from analogous compounds, to present a robust and scientifically grounded profile.

Introduction and Physicochemical Properties

5-Amino-2-bromo-4-nitrophenol (CAS Number: 855836-08-7) is a poly-functionalized benzene derivative. Its structure incorporates a hydroxyl group, an amino group, a bromine atom, and a nitro group. This combination of electron-donating and electron-withdrawing groups on the aromatic ring results in a unique electronic profile that dictates its chemical behavior and spectroscopic signature.

Table 1: Physicochemical Properties of 5-Amino-2-bromo-4-nitrophenol

| Property | Value | Source/Justification |

| IUPAC Name | 5-Amino-2-bromo-4-nitrophenol | Standard Nomenclature |

| CAS Number | 855836-08-7 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Predicted: Yellow to brown solid | Typical for nitrophenols |

| Melting Point | Data not available. Predicted to be in the range of 120-150 °C. | Based on related structures like 2-bromo-4-nitrophenol (111-115 °C)[2] and 2-amino-4-nitrophenol (140-142 °C).[3] |

| Boiling Point | Data not available. Predicted to decompose at higher temperatures. | Aromatic nitro compounds can be thermally unstable.[4] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, methanol, acetone). | The polar functional groups suggest solubility in polar solvents. |

| Storage | Store at 2-8°C, sealed in a dry environment. | [1] |

Proposed Synthesis and Purification

A logical approach would be to start with a precursor that allows for controlled, sequential introduction of the functional groups. One such strategy could begin with 2-bromo-4-nitrophenol.

Causality Behind the Proposed Synthetic Strategy:

Starting with 2-bromo-4-nitrophenol (a commercially available starting material) is advantageous. The positions on the ring are activated or deactivated as follows:

-

The -OH group strongly activates the positions ortho and para to it (C6 and C4). The C4 position is already occupied by the nitro group.

-

The -NO₂ group strongly deactivates the positions ortho and para to it (C3, C5, and C6).

-

The -Br group deactivates the ring but directs ortho and para (C1, C3, and C5).

The most activated position for a subsequent substitution on the 2-bromo-4-nitrophenol ring would be C6, which is ortho to the powerfully activating -OH group. However, introducing an amino group directly at this position via nitration followed by reduction would be challenging due to the deactivating effect of the existing nitro group.

A more viable, albeit longer, route would involve starting from a different precursor, such as 3-aminophenol, and carefully controlling the sequence of bromination and nitration. However, for the purpose of this guide, we will outline a hypothetical two-step conversion from a plausible precursor, 2-bromo-4-nitroaniline, to illustrate the key transformations.

Hypothetical Protocol for Synthesis:

This protocol is predictive and would require experimental optimization.

Step 1: Diazotization of 2-bromo-4-nitroaniline

-

Dissolve 2-bromo-4-nitroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly warm the solution containing the diazonium salt to room temperature, and then gently heat to 50-60°C.

-

The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture.

-

The product, 5-Amino-2-bromo-4-nitrophenol, may precipitate. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 5-Amino-2-bromo-4-nitrophenol.

Elucidation of the Molecular Structure

The definitive confirmation of the molecular structure of 5-Amino-2-bromo-4-nitrophenol would be achieved through a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the known effects of the substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

Predicted ¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, which are in different chemical environments. The protons of the -OH and -NH₂ groups are exchangeable and may appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Data for 5-Amino-2-bromo-4-nitrophenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~ 6.4 - 6.7 | Singlet | 1H | H-6 | This proton is ortho to the electron-donating amino group and meta to the nitro group, resulting in an upfield shift relative to H-3. |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons; chemical shift is variable. |

| ~ 9.0 - 11.0 | Broad Singlet | 1H | -OH | Exchangeable proton, often shifted downfield due to hydrogen bonding; chemical shift is variable. |

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

Table 3: Predicted ¹³C NMR Data for 5-Amino-2-bromo-4-nitrophenol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-1 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~ 105 - 110 | C-2 (C-Br) | The "heavy atom effect" of bromine can cause a shielding effect on the directly attached carbon. |

| ~ 125 - 130 | C-3 (C-H) | Influenced by the adjacent nitro and bromo groups. |

| ~ 138 - 142 | C-4 (C-NO₂) | Deshielded due to the electron-withdrawing nature of the nitro group. |

| ~ 145 - 150 | C-5 (C-NH₂) | Deshielded by the attached amino group. |

| ~ 115 - 120 | C-6 (C-H) | Shielded by the ortho amino group and meta hydroxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Amino-2-bromo-4-nitrophenol would display characteristic absorption bands for its various functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Amino (-NH₂) |

| 3200 - 3600 | O-H stretch (broad) | Phenolic Hydroxyl (-OH) |

| 1590 - 1620 | N-H bend | Amino (-NH₂) |

| ~1580, ~1475 | C=C stretch | Aromatic Ring |

| 1500 - 1560 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1300 - 1360 | N-O symmetric stretch | Nitro (-NO₂) |

| 1200 - 1300 | C-O stretch | Phenol |

| 1000 - 1100 | C-N stretch | Aryl-Amine |

| 500 - 600 | C-Br stretch | Aryl-Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak would be crucial for confirming the molecular weight.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 232 and 234 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is the definitive signature for the presence of a single bromine atom.

-

Major Fragments: Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (M - 46), NO (M - 30), and CO (from the phenol).

-

[M - NO₂]⁺: Loss of the nitro group would lead to a fragment at m/z 186/188.

-

[M - Br]⁺: Loss of the bromine atom would result in a fragment at m/z 153.

-

Further fragmentation of these primary ions would lead to a complex spectrum useful for detailed structural confirmation.

-

Chemical Reactivity and Applications in Drug Discovery

The diverse functional groups of 5-Amino-2-bromo-4-nitrophenol make it a potentially valuable scaffold for medicinal chemistry. Aromatic nitro compounds are key precursors in the synthesis of many drugs, often through the reduction of the nitro group to an amine.[6] Substituted aminophenols are also important pharmacophores found in a range of bioactive molecules.[7]

Reactive Sites:

-

Amino Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, or heterocyclic rings.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Aromatic Ring: The ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity.

-

Nitro Group: This group can be reduced to an amine, which dramatically alters the electronic properties of the ring and provides a new site for functionalization.

Given its structure, this molecule could serve as a starting point for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or phenol core.

-

Antibacterial Agents: The nitrophenol moiety is present in some antimicrobial compounds.

-

Anti-inflammatory Agents: Phenolic structures are known for their antioxidant and anti-inflammatory properties.

Caption: Potential derivatization pathways for drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Amino-2-bromo-4-nitrophenol is not publicly available. However, based on the known hazards of aromatic nitro and bromo compounds, stringent safety precautions are required.[1][4]

-

Hazard Assessment: Aromatic nitro compounds are often toxic and can be absorbed through the skin. They should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Some nitro compounds can be explosive, especially when heated under confinement.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and, if handling larger quantities, chemical-resistant overalls.

-

-

Handling Procedures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

This guide provides a comprehensive, albeit predictive, overview of the molecular structure and properties of 5-Amino-2-bromo-4-nitrophenol. It is intended to serve as a foundational resource for researchers, enabling them to design synthetic strategies, interpret analytical data, and explore the potential of this molecule in the development of new chemical entities. All proposed protocols and predicted data should be validated by experimental work conducted under appropriate safety protocols.

References

-

Chemius. (n.d.). Nitro Razredčilo Safety Data Sheet. Retrieved from [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some nitro free and nitro substituted aminonaphthoquinones [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT [Image]. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

-

K. A. Schug, H. M. McNair. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of compound 5 [Image]. Retrieved from [Link]

-

Chegg.com. (2017). Solved For the IR Spectra of 4-Aminophenol and. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-2-nitro-phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

- Google Patents. (n.d.). US4115652A - Process for the preparation of amino-nitrophenols.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

American Chemical Society. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]

-

ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-4-nitrophenol(CAS#:5847-59-6). Retrieved from [Link]

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. 2-Bromo-4-nitrophenol = 98.0 5847-59-6 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. youtube.com [youtube.com]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-bromo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound with a unique arrangement of functional groups, making it a valuable intermediate in the synthesis of various complex organic molecules. Its structure, featuring an aminophenol core with both a bromine atom and a nitro group, offers multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of a plausible synthetic pathway for 5-Amino-2-bromo-4-nitrophenol, rooted in established chemical principles and supported by relevant literature. The proposed route is designed to be logical and practical for researchers in a laboratory setting.

Proposed Synthesis Pathway: A Multi-Step Approach

The synthesis of 5-Amino-2-bromo-4-nitrophenol can be strategically approached through a multi-step process commencing with a commercially available starting material, p-bromophenol. The pathway involves a series of electrophilic aromatic substitution and reduction reactions to introduce the desired functional groups at specific positions on the benzene ring. The key steps in this proposed synthesis are:

-

Nitration of p-Bromophenol: The initial step involves the introduction of a nitro group onto the p-bromophenol ring to yield 4-bromo-2-nitrophenol.

-

Further Nitration to a Dinitro Intermediate: The 4-bromo-2-nitrophenol is then subjected to a second nitration to produce 4-bromo-2,6-dinitrophenol.

-

Selective Reduction: The final step is the selective reduction of one of the two nitro groups in 4-bromo-2,6-dinitrophenol to an amino group, yielding the target molecule's isomer, 2-amino-4-bromo-6-nitrophenol. It is important to note that the synthesis of the specifically named 5-Amino-2-bromo-4-nitrophenol is not readily found in the surveyed literature, and the following pathway leads to a closely related and synthetically accessible isomer.

This guide will now delve into the technical details of each of these steps, providing mechanistic insights and experimental protocols.

Step 1: Synthesis of 4-Bromo-2-nitrophenol from p-Bromophenol

Reaction Principle and Causality

The first step is an electrophilic aromatic substitution reaction. The hydroxyl group of p-bromophenol is a strongly activating, ortho, para-directing group, while the bromine atom is a deactivating but also ortho, para-directing group. The nitration of p-bromophenol will predominantly occur at the position ortho to the hydroxyl group due to its powerful activating effect, leading to the formation of 4-bromo-2-nitrophenol. The reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]

Experimental Protocol

A detailed procedure for the nitration of p-bromophenol can be adapted from established methods for phenol nitration.[2]

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromophenol in a suitable solvent such as dichloroethane.

-

Cool the solution in an ice bath.

-

Slowly add a pre-prepared nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Synthesis of 4-Bromo-2,6-dinitrophenol from 4-Bromo-2-nitrophenol

Reaction Principle and Causality

The second step involves a further nitration of the 4-bromo-2-nitrophenol intermediate. In this molecule, the hydroxyl group remains the most powerful activating and ortho, para-directing group. The existing nitro group at the 2-position and the bromine at the 4-position are deactivating. The second nitration will, therefore, be directed to the other position ortho to the hydroxyl group, which is the 6-position. This regioselectivity leads to the formation of 4-bromo-2,6-dinitrophenol.[3]

Experimental Protocol

A specific protocol for the nitration of 4-bromo-2-nitrophenol has been reported and is detailed below.[3]

-

Dissolve 4-bromo-2-nitrophenol in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add fuming nitric acid to the solution while maintaining the low temperature.

-

After the addition, allow the mixture to stir at room temperature for approximately 3 hours.

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the product into an organic solvent like chloroform.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-dinitrophenol.

-

The product can be further purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-nitrophenol | [3] |

| Reagent | Fuming Nitric Acid | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 53% | [3] |

Step 3: Selective Reduction of 4-Bromo-2,6-dinitrophenol

Reaction Principle and Causality

The final step is the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction is a classic and effective method for this transformation, typically employing a sulfide reagent such as sodium sulfide, ammonium sulfide, or sodium hydrosulfide in an aqueous or alcoholic medium.[4] The regioselectivity of the reduction in a dinitrophenol is influenced by the electronic and steric environment of the nitro groups. In dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced.[5] In the case of 4-bromo-2,6-dinitrophenol, both nitro groups are ortho to the hydroxyl group. Steric hindrance from the adjacent bromine atom at position 2 may lead to a preferential reduction of the nitro group at the 6-position, which would yield 2-amino-4-bromo-6-nitrophenol.

Experimental Protocol

A general procedure for the Zinin reduction of a dinitrophenol can be adapted from the well-documented synthesis of picramic acid (2-amino-4,6-dinitrophenol) from picric acid.

-

Suspend 4-bromo-2,6-dinitrophenol in water or an ethanol-water mixture.

-

Add a solution of sodium sulfide or ammonium sulfide dropwise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture at a specified temperature for several hours until the reaction is complete, as indicated by TLC.

-

After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the amino-nitrophenol product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent.

Visualization of the Synthesis Pathway

Caption: Proposed synthesis pathway for an isomer of 5-Amino-2-bromo-4-nitrophenol.

Conclusion and Future Perspectives

This technical guide outlines a scientifically plausible, multi-step synthesis for an isomer of 5-Amino-2-bromo-4-nitrophenol, starting from p-bromophenol. The pathway relies on well-established organic reactions, including electrophilic nitration and selective Zinin reduction. The provided experimental protocols, adapted from the literature, offer a solid foundation for researchers to undertake this synthesis in a laboratory setting.

It is crucial to reiterate that the described pathway leads to 2-amino-4-bromo-6-nitrophenol due to the directing effects of the substituents in the nitration steps. The synthesis of the specific 5-Amino-2-bromo-4-nitrophenol isomer would likely require a different synthetic strategy, possibly involving starting materials with a pre-existing substitution pattern that favors the desired regiochemistry. Further research into alternative synthetic routes is warranted to access this particular isomer.

References

-

Organic Syntheses Procedure. 2,6-dibromo-4-nitrophenol. Available at: [Link]

-

Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173. Available at: [Link]

-

Wikipedia. Zinin reaction. Available at: [Link]

- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.

-

Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available at: [Link]

-

Sciencemadness.org. The Zinin Reduction of Nitroarenes. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Zinin reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Amino-2-bromo-4-nitrophenol

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-2-bromo-4-nitrophenol (CAS No. 855836-08-7) is publicly available from major chemical suppliers. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including 2-Amino-4-nitrophenol, 4-Bromo-2-nitrophenol, and other related nitrophenols. The recommendations herein are predictive and should be used to establish a baseline of safe laboratory practices. Researchers must perform a thorough, institution-specific risk assessment before commencing any work with this compound.

Introduction: Understanding the Compound

5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound containing amino, bromo, and nitro functional groups attached to a phenol ring. This unique combination of substituents makes it a valuable intermediate in the synthesis of dyes, pigments, and potentially, novel pharmaceutical agents. However, the very features that make it synthetically useful also confer specific health and safety hazards that demand rigorous control measures. The presence of a nitro group, the phenolic hydroxyl group, and the aromatic amine functionality all contribute to its potential toxicity and reactivity. This guide provides a framework for handling this compound with the necessary caution and expertise required in a professional research and development setting.

Hazard Identification and Classification

Based on an analysis of its structural analogues, 5-Amino-2-bromo-4-nitrophenol is anticipated to be a hazardous substance. The primary concerns are acute toxicity if swallowed, inhaled, or in contact with skin; skin and eye irritation; and potential for allergic skin reactions. Long-term or repeated exposure may pose additional risks.

The Globally Harmonized System (GHS) classification for this compound is predicted as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Dust) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |

Signal Word: Warning

Hazard Pictograms:

Exposure Controls and Personal Protection

The cornerstone of safely handling 5-Amino-2-bromo-4-nitrophenol is a multi-layered approach to exposure prevention, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this powdered compound is a certified chemical fume hood.[1] The fume hood provides critical protection against inhalation of airborne particles and ensures that any dust generated is contained. All weighing and transfer operations must be conducted within the fume hood. Furthermore, safety showers and eyewash stations must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE based on data from analogous compounds.[2][3][4]

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166. A face shield is recommended for splash hazards. | To prevent eye contact which can cause serious irritation.[3][4] |

| Skin Protection | Nitrile rubber gloves (check manufacturer's breakthrough time). A flame-retardant lab coat and closed-toe shoes. | To avoid direct skin contact which can lead to irritation and potential allergic reactions. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup. | To prevent the inhalation of dust, which may be harmful and cause respiratory tract irritation.[2] |

The logical relationship between a potential hazard, the required PPE, and the corresponding first aid measure is illustrated below. This demonstrates a self-validating system of preparedness.

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to ensuring laboratory safety.

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling 5-Amino-2-bromo-4-nitrophenol, from initial receipt to final disposal.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Prepare a spill kit appropriate for solid chemical spills.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to carefully transfer the solid, avoiding the generation of dust. Close the container immediately after use.

-

Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure the reaction vessel is properly secured.

-

Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

Storage

Store 5-Amino-2-bromo-4-nitrophenol in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[3][4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][5] If skin irritation or a rash occurs, seek medical advice.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain: Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

-

Clean-up: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal. Avoid dry sweeping.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures

In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

Disposal Considerations

All waste containing 5-Amino-2-bromo-4-nitrophenol, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.

References

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 855836-08-7 Name: -.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-nitrophenol.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-nitrophenol. (2012-04-19).

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-nitrophenol.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Nitrophenol. (2015-02-06).

- Sigma-Aldrich. 4-amino-2-nitrophenol.

- Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitrophenol. (2025-11-06).

- TCI Chemicals. SAFETY DATA SHEET - 2,6-Dibromo-4-nitrophenol. (2025-06-05).

- Sigma-Aldrich. Safety Data Sheet - 4-Nitrophenol. (2015-06-16).

- Dr.Oracle. What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. (2025-11-14).

- NOAA. 4-AMINO-2-NITROPHENOL - CAMEO Chemicals.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dibromo-4-nitrophenol.

- PubChem. 2-Bromo-4-nitrophenol.

- Ricca Chemical Company. Safety Data Sheet. (2025-04-02).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025-04-28).

- Carl ROTH. Safety Data Sheet: 4-Nitrophenol.

- Loba Chemie. p-NITROPHENOL EXTRA PURE.

- CDH Fine Chemical. Potassium Carbonate CAS No 584-08-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Caesar & Loretz GmbH. Safety data sheet.

- ChemicalBook. 2-amino-4-bromo-5-nitrophenol CAS#: 873394-28-6.

Sources

Foreword: Understanding the Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of 5-Amino-2-bromo-4-nitrophenol in Organic Solvents

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a clinical reality. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, unpredictable dosing, and difficulties in formulation, ultimately hindering the therapeutic potential of promising compounds.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 5-Amino-2-bromo-4-nitrophenol, a substituted nitrophenol with potential applications in medicinal chemistry.

Rather than presenting a mere list of solubility values, this document aims to equip the reader with the foundational knowledge and practical methodologies to approach the solubility assessment of this compound, and others like it, with scientific rigor. We will delve into the molecular characteristics of 5-Amino-2-bromo-4-nitrophenol that govern its interactions with various organic solvents and provide a detailed, field-proven protocol for the experimental determination of its solubility.

Molecular Profile of 5-Amino-2-bromo-4-nitrophenol and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[2][3] Let's dissect the structure of 5-Amino-2-bromo-4-nitrophenol to anticipate its solubility behavior.

-

Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.[2]

-

Amino Group (-NH2): Similar to the hydroxyl group, the amino group can participate in hydrogen bonding, further enhancing its affinity for polar, protic solvents.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, contributing to the molecule's overall polarity.

-

Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a degree of hydrophobicity.

-

Aromatic Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar or moderately polar solvents.

Given this combination of a polar, hydrogen-bonding head (hydroxyl and amino groups) and a larger, more hydrophobic scaffold (brominated and nitrated benzene ring), we can predict a nuanced solubility profile. It is likely to exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in nonpolar solvents like hexane is expected to be limited.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

While experimental determination is the gold standard, theoretical models can provide valuable predictive insights. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting the miscibility of materials.[4][5][6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Energy from van der Waals forces.

-

δp (Polar forces): Energy from dipolar intermolecular forces.

-

δh (Hydrogen bonding forces): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be soluble in one another.[4][5] While the specific HSP values for 5-Amino-2-bromo-4-nitrophenol are not readily published, they can be estimated using group contribution methods or specialized software. This approach is invaluable for pre-screening solvents and designing more efficient experimental studies.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1][7] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Essential Equipment and Reagents

-

5-Amino-2-bromo-4-nitrophenol (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Amino-2-bromo-4-nitrophenol to a series of vials, each containing a different organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For finely suspended particles, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Perform a precise serial dilution of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Aromatic compounds like 5-Amino-2-bromo-4-nitrophenol typically exhibit strong UV absorbance.

-

Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.[8]

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

Unlocking the Potential of 5-Amino-2-bromo-4-nitrophenol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential research applications of the novel, polyfunctionalized aromatic compound, 5-Amino-2-bromo-4-nitrophenol. While direct literature on this specific molecule is nascent, its unique constellation of reactive functional groups—an amine, a bromine atom, a nitro group, and a hydroxyl group—positions it as a highly versatile building block for a multitude of scientific endeavors. Drawing upon established principles of organic synthesis and the known utility of structurally related compounds, this document outlines plausible synthetic routes and details potential applications in medicinal chemistry, dye and materials science. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to pioneer new avenues of discovery with this promising chemical entity.

Introduction: The Chemical Landscape of 5-Amino-2-bromo-4-nitrophenol

5-Amino-2-bromo-4-nitrophenol is a substituted aromatic compound characterized by a phenol ring bearing four distinct functional groups. The interplay of these groups, with their varying electronic and steric properties, dictates the molecule's reactivity and potential applications. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The bromine atom, a weakly deactivating but ortho-, para-directing group, adds another layer of synthetic versatility. Understanding these directing effects is paramount for the strategic design of synthetic pathways and the prediction of reaction outcomes.

Table 1: Physicochemical Properties of 5-Amino-2-bromo-4-nitrophenol (Predicted)

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Appearance | Likely a colored crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents |

| CAS Number | 855836-08-7[1] |

Strategic Synthesis of 5-Amino-2-bromo-4-nitrophenol

A validated, single-step synthesis for 5-Amino-2-bromo-4-nitrophenol is not yet established in the scientific literature. However, a plausible and regioselective multi-step synthesis can be proposed based on the principles of electrophilic aromatic substitution and the known directing effects of the substituents. The following proposed pathway prioritizes the strategic introduction of each functional group to achieve the desired substitution pattern.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 5-Amino-2-bromo-4-nitrophenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of p-Aminophenol

-

To a solution of p-aminophenol in pyridine, slowly add acetic anhydride at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated N-(4-hydroxyphenyl)acetamide by filtration.

Causality: The acetylation of the amino group serves as a protecting step, moderating its activating effect and preventing unwanted side reactions during subsequent electrophilic substitutions.

Step 2: Bromination of N-(4-hydroxyphenyl)acetamide

-

Dissolve N-(4-hydroxyphenyl)acetamide in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the crude product to obtain 2-Bromo-N-(4-hydroxyphenyl)acetamide.

Causality: The acetamido and hydroxyl groups are both ortho-, para-directing. Bromination is expected to occur at one of the ortho positions to the hydroxyl group, which is also ortho to the acetamido group.

Step 3: Nitration of 2-Bromo-N-(4-hydroxyphenyl)acetamide

-

Slowly add the brominated intermediate to a pre-cooled (0°C) mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10°C and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

Causality: The powerful activating effect of the hydroxyl group directs the nitro group to the ortho position. The existing bromine and acetamido groups will also influence the regioselectivity, favoring nitration at the desired position.[2][3][4]

Step 4: Hydrolysis of the Acetamido Group

-

Reflux the nitrated intermediate in a mixture of concentrated hydrochloric acid and water for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.

-

Collect the 5-Amino-2-bromo-4-nitrophenol by filtration, wash with water, and dry.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group to yield the target molecule.

Characterization

The synthesized 5-Amino-2-bromo-4-nitrophenol should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern. Broad singlets for the -OH and -NH₂ protons, which may be exchangeable with D₂O.[5][6] |

| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the electronic effects of the substituents. |

| IR Spectroscopy | Characteristic stretching frequencies for O-H, N-H, C-N, C-Br, and NO₂ groups.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |

Potential Research Applications

The unique arrangement of functional groups in 5-Amino-2-bromo-4-nitrophenol opens up a wide array of potential research applications.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The substituted aminophenol motif is a common feature in many biologically active compounds. Halogenated phenols, in particular, are known to exhibit a range of pharmacological activities.[7][8][9]

-

Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes, including carbonic anhydrases and angiotensin-converting enzyme (ACE).[10][11][12][13][14] The presence of the nitro and bromo substituents could enhance binding affinity and selectivity for specific enzyme targets.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [6][15][16][17]

-

Prepare a stock solution of 5-Amino-2-bromo-4-nitrophenol in DMSO.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and a known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control.

-

Add the carbonic anhydrase enzyme solution to all wells except the blank.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 400-405 nm in a kinetic mode.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-